molecular formula C7H8N2O2S B13789466 N-(4-Formylthiazol-2-yl)propionamide

N-(4-Formylthiazol-2-yl)propionamide

Cat. No.: B13789466
M. Wt: 184.22 g/mol
InChI Key: SWLWLWUGGKCCKG-UHFFFAOYSA-N
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Description

N-(4-Formylthiazol-2-yl)propionamide is a chemical compound with the molecular formula C7H8N2O2S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Formylthiazol-2-yl)propionamide typically involves the reaction of 4-formylthiazole with propionamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-Formylthiazol-2-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

N-(4-Formylthiazol-2-yl)propionamide has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-(4-Formylthiazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylthiazol-2-yl)propionamide
  • N-(4-Bromothiazol-2-yl)propionamide
  • N-(4-Chlorothiazol-2-yl)propionamide

Uniqueness

N-(4-Formylthiazol-2-yl)propionamide is unique due to its formyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other thiazole derivatives and valuable in various research and industrial applications .

Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

N-(4-formyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C7H8N2O2S/c1-2-6(11)9-7-8-5(3-10)4-12-7/h3-4H,2H2,1H3,(H,8,9,11)

InChI Key

SWLWLWUGGKCCKG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C=O

Origin of Product

United States

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